Product packaging for 4H-1,3-benzodioxin-6-amine(Cat. No.:CAS No. 22791-64-6)

4H-1,3-benzodioxin-6-amine

Cat. No.: B1329835
CAS No.: 22791-64-6
M. Wt: 151.16 g/mol
InChI Key: MUSIFRYVOVSNMY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzodioxane Scaffolds in Chemical Synthesis

The benzodioxane framework, a bicyclic system composed of a benzene (B151609) ring fused to a dioxane ring, has established itself as an "evergreen" and versatile scaffold in medicinal chemistry and drug design. nih.govresearchgate.net The history of these scaffolds is rooted in the study of natural products. researchgate.net A number of naturally occurring compounds, particularly lignans (B1203133) and neolignans found in various plants, possess the 1,4-benzodioxane (B1196944) skeleton. researchgate.netthieme-connect.de These natural molecules demonstrated a range of therapeutic effects, including antimalarial and anti-HCV activities, which spurred further investigation into the synthetic potential of the benzodioxane core. researchgate.net

Over the decades, the application of benzodioxane scaffolds has expanded significantly beyond natural product chemistry. nih.gov The structural characteristics and potential for therapeutic effects have made this heterocyclic system a privileged scaffold in numerous drug discovery campaigns. researchgate.net Synthetic chemists have utilized this framework to develop a wide array of biologically active compounds, including agonists and antagonists for various neuronal receptors, as well as antitumor and antibacterial agents. nih.govresearchgate.net The evolution of synthetic strategies, such as "scaffold morphing," has further broadened the chemical diversity, allowing chemists to transform the core structure into related scaffolds like quinolines and pyrazolopyrimidines to optimize potency and selectivity for specific biological targets. rsc.org This continuous development underscores the enduring relevance and adaptability of the benzodioxane framework in the search for new therapeutic agents. nih.govrsc.org

Foundational Significance of the 4H-1,3-Benzodioxin-6-amine Moiety as a Versatile Synthetic Intermediate

Within the larger family of benzodioxanes, the this compound moiety serves as a crucial and versatile synthetic intermediate. Its foundational significance lies in the strategic placement of the amine group on the benzene ring, which provides a key reactive handle for a multitude of chemical transformations. This allows for the construction of more complex molecules through reactions such as amide bond formation, diazotization, and N-alkylation.

The utility of the aminobenzodioxane scaffold is evident in the development of compounds targeting a range of biological systems. For instance, derivatives of the related 1,4-benzodioxane amine have been synthesized to create potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target for treating neurological disorders. nih.gov In this context, the amine group or a precursor is essential for building the final chalcone (B49325) structure responsible for the inhibitory activity. nih.gov

Furthermore, the benzodioxane framework, often functionalized at position 6, is critical for the activity of various experimental therapeutic agents. Studies have shown that the placement of substituents at this position is crucial for anti-inflammatory and anticancer activities. scirp.org For example, 1,4-benzodioxane derivatives with a benzamide (B126) moiety at position-6 have been reported as inhibitors of the HSF1 pathway and the p38α MAPK pathway, both significant in cancer research. scirp.org The synthesis of these complex amides relies on a starting material like an amino- or carboxyl-substituted benzodioxane. scirp.orgresearchgate.net

Recent research in medical imaging has also leveraged this scaffold. In the development of novel radiotracers for imaging the PD-L1 protein, a key target in immunotherapy, the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl] methanol (B129727) scaffold was employed. acs.org The synthesis of these imaging agents involves coupling the benzodioxane-containing core with other chemical entities, a process facilitated by the functional groups present on the scaffold. acs.org The combination of the rigid benzodioxane core with a reactive amine function makes this compound a valuable building block for creating diverse and biologically active molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 22791-64-6 sigmaaldrich.com
Molecular Formula C₈H₉NO₂ sigmaaldrich.com
Molecular Weight 151.16 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key MUSIFRYVOVSNMY-UHFFFAOYSA-N sigmaaldrich.com

| SMILES String | NC1=CC(COCO2)=C2C=C1 | sigmaaldrich.com |

Table 2: Examples of Synthesized Benzodioxane Derivatives and Their Applications

Derivative Class Scaffold Used Application/Target Research Finding Source
Chalcones 1,4-Benzodioxan-6-yl MAO-B Inhibition A synthesized chalcone derivative showed potent and selective inhibitory activity against human MAO-B. nih.gov
Carboxylic Acid Amides 1,4-Benzodioxane-6-carboxylic acid Anti-inflammatory, Anticancer The benzamide moiety at position-6 is a key feature in HSF1 and p38α MAPK pathway inhibitors. scirp.orgresearchgate.net
Mannich Bases 1,4-Benzodioxan Antioxidant Novel Mannich bases of 1,3,4-oxadiazole (B1194373) possessing a 1,4-benzodioxan ring exhibited significant antioxidant activities. nih.gov

| SPECT Tracers | [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl] methanol | PD-L1 Imaging | The benzodioxane scaffold was used to develop 99mTc-labeled radiotracers for potential use in cancer diagnosis. | acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1329835 4H-1,3-benzodioxin-6-amine CAS No. 22791-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-1,3-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIFRYVOVSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177340
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22791-64-6
Record name 1,3-Benzodioxan, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxan, 6-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80177340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4h 1,3 Benzodioxin 6 Amine

Diverse Synthetic Routes to the 2,3-dihydro-1,4-benzodioxin-6-amine Core Structure

The synthesis of the 2,3-dihydro-1,4-benzodioxin-6-amine core is primarily achieved through the modification of a pre-existing benzodioxane ring. A common and direct method involves the reduction of a nitro-substituted precursor. The upstream raw material, 6-nitro-2,3-dihydrobenzo[b] sigmaaldrich.comnih.govdioxine, can be reduced to the corresponding amine, providing a straightforward pathway to the title compound. juniperpublishers.com

A more foundational approach involves the construction of the 1,4-benzodioxane (B1196944) ring system itself. One such strategy begins with gallic acid, which is converted through a multi-step sequence. This process includes esterification, followed by a reaction with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to form the fused dioxin ring. sigmaaldrich.comresearchgate.net While these particular syntheses lead to carboxylic acid and amide derivatives at the 6-position, the underlying strategy of building the heterocyclic ring onto a substituted benzene (B151609) precursor is a key methodology in this chemical class. sigmaaldrich.comresearchgate.net

Functionalization and Derivatization Strategies via the Amine Moiety

The primary amine group of 2,3-dihydro-1,4-benzodioxin-6-amine is the main site of chemical reactivity, enabling a wide range of functionalization and derivatization strategies.

The available scientific literature extensively details the derivatization at the nitrogen atom of the amine moiety. In contrast, there is limited specific documentation on direct electrophilic substitution reactions, such as halogenation or Friedel-Crafts reactions, on the aromatic portion of the 2,3-dihydro-1,4-benzodioxin-6-amine molecule. Research efforts have predominantly focused on leveraging the nucleophilicity of the amine group for building molecular complexity.

The nucleophilic nature of the amine group readily allows for N-acylation and N-alkylation reactions.

N-Acylation: The formation of an amide bond via N-acylation is a common transformation. A straightforward example is the formation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide, a known derivative. scielo.br This reaction typically involves treating the parent amine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. A more complex and widely reported form of N-acylation for this compound is N-sulfonylation, which is detailed in section 2.2.3.1.

N-Alkylation: Direct N-alkylation of the primary amine can be challenging due to potential overalkylation. A more controlled and frequently employed strategy involves the alkylation of sulfonamide derivatives of the parent amine. These reactions, which are a form of N-alkylation, are discussed in detail in section 2.2.3.2.

A significant area of research has been the synthesis of sulfonamide derivatives, which often exhibit notable biological activity. juniperpublishers.com This two-step process involves the initial formation of a sulfonamide, followed by substitution on the sulfonamide nitrogen.

The primary amine of 2,3-dihydro-1,4-benzodioxin-6-amine reacts with various alkyl or aryl sulfonyl chlorides to form stable sulfonamide intermediates. juniperpublishers.comscielo.br The reaction is typically carried out in a basic aqueous medium, with a base such as sodium carbonate used to maintain an alkaline pH and neutralize the HCl byproduct. juniperpublishers.comsigmaaldrich.cn For instance, reacting the amine with 4-methylbenzenesulfonyl chloride in a 10% sodium carbonate solution at room temperature yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. juniperpublishers.com After several hours of stirring, the product is isolated by acidification. juniperpublishers.com

Table 1: Synthesis of Sulfonamide Intermediates

Starting Amine Sulfonyl Chloride Reagent Base / Solvent Product Yield Reference
2,3-dihydro-1,4-benzodioxin-6-amine 4-Methylbenzenesulfonyl chloride 10% aq. Na₂CO₃ N-(2,3-dihydrobenzo sigmaaldrich.comnih.govdioxin-6-yl)-4-methylbenzenesulfonamide 80%
1,4-benzodioxane-6-amine Benzenesulfonylchloride aq. Basic Medium N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide -

The sulfonamide intermediates serve as versatile platforms for further functionalization via N-substitution. The sulfonamide proton is acidic and can be removed by a suitable base, generating a nucleophilic nitrogen anion that readily reacts with electrophiles like alkyl or aralkyl halides. juniperpublishers.comscielo.br This reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) using a strong base like lithium hydride (LiH) or sodium hydride (NaH). nih.govscielo.br

For example, N-(2,3-dihydrobenzo sigmaaldrich.comnih.govdioxin-6-yl)-4-methylbenzenesulfonamide can be coupled with a variety of 2-bromo-N-(substituted-phenyl)acetamides using LiH in DMF to produce a library of N-substituted sulfonamides. scielo.brsigmaaldrich.cn Similarly, treatment with electrophiles like benzyl (B1604629) chloride or ethyl iodide in the presence of sodium hydride furnishes the corresponding N-benzylated or N-ethylated sulfonamides. nih.gov

Table 2: N-Substitution of Sulfonamide Intermediates

Sulfonamide Intermediate Alkyl/Aralkyl Halide Base / Solvent Product Class Reference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 2-bromo-N-(un/substituted-phenyl)acetamides LiH / DMF 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides scielo.brsigmaaldrich.cn
N-alkyl/aryl sulfonamides of 1,4-benzodioxane-6-amine Benzyl chloride NaH / DMF N-benzylated sulfonamides nih.gov

Formation of Sulfonamide Derivatives of 4H-1,3-Benzodioxin-6-amine

Cyclization and Annulation Reactions Involving 4H-1,3-Benzodioxin Derivatives

Cyclization and annulation reactions are powerful tools for constructing complex polycyclic systems from 4H-1,3-benzodioxin precursors. These reactions expand the structural diversity of the benzodioxin family, leading to novel heterocyclic frameworks.

The synthesis of the 4H-benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-one core itself is a key cyclization reaction. One efficient method involves the copper(I)-mediated reaction between a salicylic (B10762653) acid and an acetylenic ester in a basic medium, which proceeds through an addition followed by intramolecular cyclization. nih.gov Catalyst-free methods for the synthesis of 1,3-benzodioxin-4-ones have also been developed, reacting salicylic acids with propargylic alcohols under open-air conditions. researchgate.netdntb.gov.ua

Derivatives of 4H-1,3-benzodioxin can undergo further cyclization to form fused heterocyclic systems. For example, acylation of 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol with substituted benzoic acids in the presence of phosphorus oxychloride leads to cyclization, forming triazolothiadiazoles. researchgate.net While this example uses a 1,4-benzodioxane, the principle of cyclizing a functionalized side chain is applicable to 1,3-benzodioxin systems.

Furthermore, inverse electron-demand hetero-Diels-Alder reactions provide a pathway to complex fused heterocycles. rsc.org This type of pericyclic reaction can be employed to construct new rings onto the existing benzodioxin framework. Another relevant strategy is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, which proceeds via a 6-exo-dig pathway to form 4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazines, a structurally similar class of compounds. nih.gov

Table 2: Examples of Cyclization Reactions

Starting MaterialsReagents/CatalystReaction TypeProduct
Salicylic Acid, Acetylenic EsterCuI, NaHCO₃Addition-Intramolecular Cyclization4H-Benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-one
Salicylic Acid, Propargylic AlcoholNone (Catalyst-free)Cyclization1,3-Benzodioxin-4-one
N-(2-alkynyl)aryl benzamidesGold(I) catalyst6-exo-dig Cycloisomerization4H-Benzo[d] Current time information in Bangalore, IN.nih.govoxazine
Alkenylidene barbiturates with allyl benzyl etherSc(OTf)₃, 2,2′-bipyridineIEDHDA Reaction6/7/6-fused heterocycles

Stereoselective and Regioselective Synthetic Approaches for this compound Derivatives

Controlling stereochemistry and regiochemistry is paramount in the synthesis of complex molecules. For derivatives of this compound, these selective approaches are crucial for obtaining specific isomers with desired properties.

Stereoselectivity is often a key challenge in the synthesis of substituted 4H-1,3-benzodioxins. For instance, the acid-catalyzed condensation of trimethylhydroquinone (B50269) with acetaldehyde (B116499) yields 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol as a mixture of two diastereomers, highlighting the need for stereocontrolled methods. nih.gov A notable example of a highly stereoselective synthesis involves an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder (IEDHDA) reaction sequence. This one-pot process constructs complicated 6/7/6-fused heterocyclic structures with multiple stereocenters in good yields and with high diastereoselectivity. rsc.org

Regioselectivity is critical when introducing substituents onto the benzodioxin ring. The synthesis of specific derivatives often relies on controlling the position of functionalization. Nucleophilic aromatic substitution (SNAr) reactions are a common method for introducing amine functionalities. For example, in the synthesis of 4-aminoquinazolines, the regioselective substitution of a chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) precursors by amine nucleophiles is a well-established and extensively studied reaction. nih.gov This regioselectivity is consistently observed under various reaction conditions with different types of amines, including anilines, benzylamines, and aliphatic amines. nih.gov Such principles of regiocontrol are directly applicable to the synthesis of specifically substituted this compound derivatives from appropriately halogenated precursors.

Optimization of Reaction Conditions, Catalysis, and Yields in this compound Synthesis

The efficiency of synthetic routes to this compound and its derivatives is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and base, all of which significantly impact reaction yields.

A prime example of optimization is seen in the synthesis of 4H-benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-one derivatives. Researchers systematically screened various metal salts, including CuI, Pd(OAc)₂, CuCl, FeCl₃, NiCl₂, and MnCl₂. nih.gov Among these, CuI proved to be the most effective catalyst. The choice of base was also critical, with NaHCO₃ providing the best results. The optimized conditions, using stoichiometric CuI and NaHCO₃, dramatically increased the product yield to 88% in 24 hours. nih.gov

In contrast, some synthetic methods are designed to be catalyst-free. The reaction of salicylic or thiosalicylic acids with propargylic alcohols to form 1,3-benzodioxin-4-ones or their thio-analogs can proceed efficiently without any catalyst, offering a greener and more economical approach. researchgate.netdntb.gov.ua

For related heterocyclic systems like 4H-3,1-benzoxazines, facile and green syntheses have been developed using commercially available copper(I) iodide (CuI) as a catalyst in an aerobic oxidative reaction between 2-aminobenzyl alcohols and various aldehydes. researchgate.net Palladium-catalyzed, CO-free carbonylative synthesis represents another advanced method, using N-(o-bromoaryl)amides and a solid CO surrogate to produce 4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-one derivatives. researchgate.net These examples underscore the continuous effort to develop milder, more efficient, and higher-yielding catalytic systems.

Table 3: Optimization of Catalysis and Yields for Benzodioxin & Related Syntheses

Product TypeStarting MaterialsCatalyst/ReagentsOptimized ConditionsYield
4H-Benzo[d] Current time information in Bangalore, IN.nih.govdioxin-4-oneSalicylic acid, Acetylenic esterCuI, NaHCO₃1 equiv. CuI, 1.2 equiv. NaHCO₃, 24 h88% nih.gov
3,1-Benzoxathiin-4-one / 1,3-Benzodioxin-4-oneThiosalicylic/Salicylic acid, Propargylic alcoholNoneCatalyst-free, open-airNot specified
4H-3,1-Benzoxazine2-Aminobenzyl alcohol, AldehydeCuIAerobic oxidationNot specified
4H-Benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-oneN-(o-bromoaryl)amidePd-catalyst, TFBen (CO surrogate)CO-free carbonylationNot specified

Advanced Spectroscopic and Structural Characterization Techniques for 4h 1,3 Benzodioxin 6 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides data on the chemical environment, proximity, and coupling of atoms, allowing for a complete structural map to be drawn. For derivatives of 4H-1,3-benzodioxin-6-amine, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques are fundamentally important.

Proton NMR (¹H-NMR) provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. In a typical this compound derivative, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the two methylene (B1212753) (-CH₂-) groups of the dioxin ring.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 6.0 and 8.0 ppm. The specific splitting patterns and coupling constants (J) depend on the substitution pattern on the ring. The protons of the amine group can be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The two methylene groups in the 4H-1,3-benzodioxin ring, -O-CH₂-O- and Ar-CH₂-O-, are diastereotopic and are expected to show distinct signals. The benzylic protons (Ar-CH₂) would likely appear around δ 4.8-5.2 ppm, while the methylene protons of the acetal (B89532) group (-O-CH₂-O-) would be further downfield, around δ 5.5-6.0 ppm.

The following table summarizes typical ¹H-NMR chemical shifts for protons in related benzodioxin and benzodioxane structures.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Aromatic (Ar-H)6.0 - 8.0Splitting pattern depends on substitution.
Amine (NH₂)Variable (often broad)Position is solvent and concentration dependent.
Benzylic (Ar-CH₂-O)~4.8 - 5.2Expected for 4H-1,3-benzodioxin ring.
Acetal (O-CH₂-O)~5.5 - 6.0Expected for 4H-1,3-benzodioxin ring.
Dioxane (O-CH₂-CH₂-O)~4.2 - 4.3Observed in 1,4-benzodioxane (B1196944) isomers. researchgate.net

Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the eight carbon atoms of the benzodioxin core and any carbons in substituent groups.

The aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon attached to the amine group (C-6) and the carbons attached to the oxygen atoms of the dioxin ring (C-4a, C-8a) will have their chemical shifts significantly influenced by these heteroatoms. The methylene carbons of the dioxin ring, C-2 (-O-CH₂-O-) and C-4 (Ar-CH₂-O-), are expected to appear in the δ 60-100 ppm region.

While specific ¹³C-NMR data for the parent this compound is scarce, analysis of related compounds provides valuable reference points. For example, in N-(2,6-dimethylphenyl)benzamide, the aromatic carbons are observed between δ 127 and 166 ppm. rsc.org In various 1,4-benzodioxane derivatives, the carbons of the dioxane ring are typically found around δ 63-64 ppm. scirp.org

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Aromatic (C-Ar)110 - 160Specific shifts depend on substituents.
Aromatic C-N~140 - 150Chemical shift for the carbon bonded to the amine.
Aromatic C-O~140 - 155Chemical shifts for carbons bonded to the dioxin oxygens.
Benzylic (Ar-CH₂-O)~65 - 75Expected for C-4 in the 4H-1,3-benzodioxin ring.
Acetal (O-CH₂-O)~90 - 100Expected for C-2 in the 4H-1,3-benzodioxin ring.

COSY (¹H-¹H COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the aromatic protons and to distinguish between the different methylene groups if they show coupling.

HSQC (¹H-¹³C HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule by linking the proton signals to their corresponding carbon signals. For this compound, HSQC would definitively link the proton signals of the C-2 and C-4 methylene groups to their respective carbon resonances.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the mass of the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound (C₈H₉NO₂, Molecular Weight: 151.16), the molecular ion peak would be expected at m/z 151. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org Aromatic amines can also undergo fragmentation of the ring system. The fragmentation of the 4H-1,3-benzodioxin ring itself would likely involve the loss of formaldehyde (B43269) (CH₂O) or other small neutral molecules. nist.gov

While the EI-MS spectrum for this compound is not widely published, the spectrum of the parent compound, 4H-1,3-benzodioxin (C₈H₈O₂, MW 136), shows a prominent molecular ion peak at m/z 136 and significant fragments at m/z 106 (loss of CH₂O) and m/z 78 (benzene ring). nist.gov It is expected that the amine derivative would exhibit similar ring fragmentation pathways in addition to fragmentation directed by the amine group.

High-Resolution Mass Spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments.

For this compound, the calculated exact mass is 151.06333 g/mol . An HR-MS measurement confirming this exact mass would provide unambiguous proof of the molecular formula C₈H₉NO₂. HR-MS is a standard technique used to confirm the identity of newly synthesized compounds. For example, in the characterization of various 1,4-benzodioxane derivatives, HR-MS (ESI-TOF) was used to confirm their elemental composition. scirp.org Similarly, HR-MS has been used to confirm the formulas of complex heterocyclic systems built upon related scaffolds. rsc.org

The following table shows the calculated exact masses for potential ions of this compound that could be observed in HR-MS.

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₈H₉NO₂151.06333
[M+H]⁺C₈H₁₀NO₂152.07061
[M+Na]⁺C₈H₉NNaO₂174.05255

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed. For derivatives of this compound, IR spectroscopy is instrumental in confirming the integrity of the core structure and the successful addition of substituents.

In the synthesis of amide derivatives of the related 1,4-benzodioxane, IR spectroscopy provides clear evidence of the desired chemical transformation. scirp.orgresearchgate.net The presence of a strong absorption band for the amide C=O stretching vibration, typically observed between 1626 and 1676 cm⁻¹, and the N-H stretching band for secondary amides, found in the range of 3275–3346 cm⁻¹, are key indicators of successful amide bond formation. researchgate.netscirp.org

The analysis of various 1,4-benzodioxane-6-carboxylic acid amide analogs reveals distinct IR absorption peaks that correspond to specific functional groups within the molecules. scirp.org For instance, a derivative can show characteristic peaks for N-H stretching, C-H stretching of alkanes, and the amide carbonyl C=O stretch. scirp.org The broad O-H stretch of a carboxylic acid group, which typically appears in the 3400–2400 cm⁻¹ range, is another key feature that can be identified. scirp.org

Table 1: Characteristic IR Absorption Frequencies for a 1,4-Benzodioxane Derivative

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch 3273
C-H Stretch (sp³) 2956, 2928, 2872
C=O Stretch (Amide) 1636
Aromatic C=C Stretch 1589, 1497
N-H Bend 1538
C-O Stretch 1272, 1119

Data sourced from a study on 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.org

The structures of synthesized compounds are routinely characterized using Fourier Transform Infrared (FTIR) spectroscopy alongside other methods like NMR and mass spectrometry to confirm their identity. scirp.orgscirp.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's structure.

For complex heterocyclic systems derived from the benzodioxin scaffold, single-crystal X-ray diffraction is invaluable. A study on a 1,3,4-oxadiazole (B1194373) derivative incorporating a 1,4-benzodioxin (B1211060) moiety provided detailed crystallographic data, confirming its molecular geometry. researchgate.net The analysis revealed the dihedral angles between the various rings within the structure, such as the 1.81° angle between the benzene and dioxane rings of the 1,4-benzodioxane core. researchgate.net Such data confirms the nearly planar conformation of the benzodioxin system in this particular derivative.

In another example, the crystallographic analysis of newly synthesized 1,4-benzoxazine derivatives, which are structurally related to benzodioxins, detailed the crystal system, space group, and unit cell dimensions. researchgate.net This level of structural detail is crucial for understanding structure-activity relationships, as it reveals how molecules pack in the solid state and interact with their neighbors through forces like hydrogen bonds and π-π stacking. researchgate.net A novel approach, the crystalline sponge method, has also been employed for the structural determination of 1,3-benzodioxole (B145889) derivatives, which can be particularly useful for analytes that are liquids or oils and difficult to crystallize on their own. rsc.org

Table 2: Example Crystallographic Data for a 1,4-Benzodioxin Derivative

Parameter Value
Chemical Formula C₁₈H₁₄N₂O₄S
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.2021 (3)
b (Å) 11.92235 (6)
c (Å) 14.9823 (8)
β (°) 93.8305 (4)
V (ų) 1544.87 (1)
Z 4

Data from the crystal structure of (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,3,4-oxadiazol-3(2H)-yl)(3-methylphenyl)methanone. researchgate.netresearchgate.net

The structures of newly synthesized heterocyclic compounds are often verified through X-ray crystallography, providing ultimate proof of their chemical identity and stereochemistry. rsc.org

Chromatographic Methods for Purity Assessment and Isolation of Synthetic Products

Chromatographic techniques are essential for the separation, isolation, and purification of synthetic products, as well as for assessing the purity of the final compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

In the synthesis of this compound derivatives, column chromatography is a standard method for purification. scirp.orgscirp.org Researchers often use silica (B1680970) gel as the stationary phase and a gradient elution system, typically with solvents like hexane (B92381) and ethyl acetate (B1210297) (EtOAc), to separate the desired product from unreacted starting materials and byproducts. scirp.org The process often involves first eluting nonpolar impurities with a nonpolar solvent like hexane, followed by a gradual increase in the polarity of the mobile phase (e.g., 20% to 35% EtOAc in hexane) to elute the target compound. scirp.org The progress of the separation and the purity of the collected fractions are commonly monitored by Thin-Layer Chromatography (TLC). impactfactor.org

High-Performance Liquid Chromatography (HPLC) is the primary method for the final purity assessment of amines and their derivatives. helsinki.fi For aromatic amines, reversed-phase HPLC is frequently employed, using a nonpolar stationary phase like a C18 column. researchgate.net A suitable mobile phase, such as a mixture of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer, is used to elute the compounds. researchgate.net The detection can be achieved using UV-Vis or more sensitive electrochemical detectors. researchgate.net More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has gained popularity for its increased speed and resolution. helsinki.fi These methods are crucial for verifying the purity of a synthesized compound before it undergoes further testing or characterization.

Table 3: Common Chromatographic Techniques and Their Applications

Technique Application Typical Stationary Phase Typical Mobile Phase System
Thin-Layer Chromatography (TLC) Reaction monitoring, fraction analysis Silica gel on glass or aluminum Benzene:Methanol (B129727), Hexane:Ethyl Acetate
Column Chromatography Preparative purification of crude products Silica gel Hexane/Ethyl Acetate gradient

Mechanistic Investigations and Structure Reactivity Relationships of 4h 1,3 Benzodioxin 6 Amine Derivatives

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 4H-1,3-benzodioxin-6-amine primarily involves reactions targeting the nucleophilic amine group. Common derivatization processes include acylation, sulfonylation, and alkylation, which proceed through well-established mechanistic pathways.

Acylation: The reaction of the primary amine with an acyl chloride or anhydride (B1165640) is a fundamental method to produce the corresponding amide derivative. The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion (or a carboxylate ion in the case of an anhydride) as a leaving group. A final deprotonation step, often facilitated by a mild base or another amine molecule, yields the stable N-acylated benzodioxin product and neutralizes the acid byproduct. This process is analogous to the Friedel-Crafts acylation mechanism where an acylium ion is generated and attacked by a nucleophile. masterorganicchemistry.comyoutube.com

Sulfonylation: The synthesis of sulfonamides from this compound follows a similar nucleophilic substitution pathway. In a study on the related 1,4-benzodioxane-6-amine, derivatives were synthesized by reacting the amine with various alkyl or aryl sulfonyl chlorides. researchgate.net The mechanism involves the nucleophilic attack of the amine nitrogen on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the N-S bond, resulting in the stable sulfonamide derivative. researchgate.net

Reductive Amination: While not a direct derivatization of the amine itself, reductive amination is a key reaction for synthesizing more complex amines starting from a ketone or aldehyde and a primary amine like this compound. The process involves two main stages: the formation of an imine intermediate via nucleophilic addition of the amine to the carbonyl group, followed by the reduction of the C=N double bond. pressbooks.pubyoutube.com The initial nucleophilic attack on the carbonyl carbon is often acid-catalyzed and leads to a carbinolamine, which then dehydrates to form the imine. youtube.com The subsequent reduction of the imine to a secondary amine can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. pressbooks.pubyoutube.com

A generalized scheme for these derivatization reactions is presented below:

Interactive Data Table: Key Derivatization Reactions and Mechanisms

Reaction TypeReagent ExampleKey IntermediateMechanism Summary
Acylation Acetyl Chloride (CH₃COCl)Tetrahedral Intermediate1. Nucleophilic attack of -NH₂ on carbonyl carbon. 2. Elimination of chloride. 3. Deprotonation.
Sulfonylation Benzenesulfonyl Chloride (C₆H₅SO₂Cl)Transition State1. Nucleophilic attack of -NH₂ on sulfur atom. 2. Displacement of chloride leaving group.
Alkylation (Sₙ2) Methyl Iodide (CH₃I)Transition State1. Nucleophilic attack of -NH₂ on alkyl carbon. 2. Displacement of iodide leaving group.
Reductive Amination Acetone + NaBH₄Imine (Schiff Base)1. Nucleophilic addition to carbonyl. 2. Dehydration to form imine. 3. Reduction of C=N bond.

Impact of Structural Modifications on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound derivatives are profoundly influenced by structural modifications to either the aromatic ring or the amine moiety. These modifications alter the electronic properties and steric environment of the molecule.

Electronic Effects: The nucleophilicity of the amine group is directly tied to the electron density on the nitrogen atom.

Electron-Donating Groups (EDGs): Substituents on the benzodioxin ring that donate electron density (e.g., alkyl, methoxy (B1213986) groups) increase the basicity and nucleophilicity of the amine. This enhanced nucleophilicity accelerates the rate of reactions with electrophiles.

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density (e.g., nitro, halogen, carbonyl groups) decrease the electron density on the nitrogen atom. libretexts.org This reduces the amine's nucleophilicity, making it less reactive towards electrophiles. For instance, studies on benzoquinone derivatives show that chlorine-substituted (activated) rings are more reactive toward nucleophiles than methyl-substituted (deactivated) rings. nih.gov A similar principle applies here, where EWGs on the benzodioxin ring would make the amine less nucleophilic.

Steric Effects: The size and position of substituents can hinder the approach of reactants to the amine group.

Bulky Substituents: Large groups near the amine functionality can create steric hindrance, impeding the ability of the amine to act as a nucleophile. masterorganicchemistry.com This is particularly relevant in nucleophilic substitution reactions where the amine must approach a specific atomic center. For example, while tertiary amines are generally more basic than secondary amines, their nucleophilicity can be lower due to increased steric bulk. masterorganicchemistry.com

Ortho-Substituents: Substituents at positions C5 or C7 of the benzodioxin ring would have the most significant steric impact on the C6-amine group, potentially slowing down its reactions compared to derivatives with substituents further away.

Interactive Data Table: Predicted Effects of Substituents on Reactivity

Substituent (R) PositionType of GroupPredicted Effect on Amine NucleophilicityPredicted Reaction Rate with ElectrophilesRationale
C5, C7, C8Electron-Donating (e.g., -OCH₃)IncreaseFasterEDGs increase electron density on the aromatic ring and the amine nitrogen.
C5, C7, C8Electron-Withdrawing (e.g., -NO₂)DecreaseSlowerEWGs decrease electron density on the nitrogen, reducing its nucleophilic character. libretexts.org
C5Bulky Alkyl (e.g., -C(CH₃)₃)DecreaseSlowerSteric hindrance impedes the approach of electrophiles to the amine group. masterorganicchemistry.com
N-AlkylationSecondary Amine (e.g., -NHCH₃)Increase (Electronic) / Decrease (Steric)VariableAlkyl groups are electron-donating but also increase steric bulk around the nitrogen. masterorganicchemistry.com

Computational and Quantum Chemical Insights into Reaction Energetics and Transition States

While specific computational studies on this compound are not widely published, quantum chemical methods provide a powerful theoretical framework for understanding its reactivity. nih.gov Density Functional Theory (DFT) is a common method used to model reaction mechanisms, energetics, and the structures of transient species like transition states. researchgate.net

Reaction Energetics: Computational modeling can map the potential energy surface of a reaction. This allows for the calculation of key thermodynamic and kinetic parameters:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energies correspond to faster reaction rates. DFT calculations can compare the activation energies for different reaction pathways (e.g., ortho vs. para substitution on a derivatized ring) to predict selectivity.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents a fleeting molecular configuration between reactants and products.

Geometry: DFT calculations can determine the precise three-dimensional structure of the transition state, revealing bond lengths and angles during the bond-forming and bond-breaking processes. For example, in an Sₙ2 reaction, this would show the partial formation of the N-C bond and the partial breaking of the C-Leaving Group bond.

Distortion/Interaction Analysis: This model, often used in cycloadditions, deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction between the distorted molecules (interaction energy). nih.govnih.gov This can reveal whether reactivity is controlled by how easily the molecules can adopt the transition state geometry or by the electronic interactions between them. For instance, a highly reactive compound might benefit from a low distortion energy, an early transition state, and favorable frontier molecular orbital (HOMO-LUMO) interactions. nih.gov


Interactive Data Table: Conceptual DFT Analysis of N-Acetylation

Calculation TargetInformation GainedSignificance for this compound
Reactant Geometry Optimization Lowest energy structure of the amine and acetyl chloride.Provides baseline energy and structural parameters (bond lengths, angles).
Transition State Search Geometry and energy of the highest point on the reaction path.Identifies the activation energy barrier (ΔG‡), which governs the reaction rate.
Intermediate Search Structure and stability of the tetrahedral intermediate.Confirms the stepwise nature of the nucleophilic acyl substitution mechanism.
Product Geometry Optimization Lowest energy structure of the N-acetylated product.Determines the overall reaction energy (ΔG_rxn) and thermodynamic favorability.
Frontier Molecular Orbitals (FMO) Energy of HOMO (amine) and LUMO (acyl chloride).A smaller HOMO-LUMO gap generally indicates a more favorable electronic interaction and higher reactivity. nih.gov

Computational and Theoretical Chemistry Approaches in the Study of 4h 1,3 Benzodioxin 6 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and energetic stability. While specific quantum mechanical studies exclusively focused on 4H-1,3-benzodioxin-6-amine are not extensively documented in publicly available literature, the principles of these methods are routinely applied to similar heterocyclic compounds.

Energetic studies, often employing methods like the Hartree-Fock (HF) method or more advanced post-Hartree-Fock methods, can determine the molecule's heat of formation, ionization potential, and electron affinity. This information is vital for assessing the thermodynamic stability of different conformations and the feasibility of various chemical reactions involving this compound.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of compounds related to this compound, molecular docking has been successfully applied. For instance, a study on a series of N-phenyl-2,3-dihydrobenzo[b] sigmaaldrich.comnih.govdioxine-6-carboxamide derivatives, which share the core benzodioxan scaffold, investigated their inhibitory activity against human monoamine oxidase B (hMAO-B), a key enzyme in neurological disorders. acs.org The docking studies revealed that these derivatives fit into the active site of hMAO-B, with the 1,4-benzodioxan moiety occupying the substrate cavity and engaging in C–H···π interactions with key amino acid residues like Tyr398 and the FAD cofactor. acs.org The carboxamide linker was also found to form crucial hydrogen bonds with residues such as Cys172. acs.org

These findings for related compounds suggest that this compound itself could be a valuable fragment for designing inhibitors for various biological targets. Docking studies would be essential to virtually screen libraries of its derivatives against specific proteins to identify those with the highest binding affinity and most favorable interaction profiles.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, which has a non-planar dioxin ring and a rotatable amine group, understanding its conformational landscape is critical.

For this compound, MD simulations could be employed to:

Determine the preferred conformation of the dioxin ring.

Analyze the orientation of the amine substituent.

Simulate its interaction with a target protein to assess the stability of the binding mode predicted by docking.

Understand the role of solvent molecules in the binding process.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior and Properties

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost. DFT calculations can provide valuable insights into the chemical behavior of this compound.

Applications of DFT in this context would include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Analysis: Predicting the infrared and Raman spectra, which can be used to characterize the molecule experimentally.

Calculation of Molecular Properties: Predicting properties such as dipole moment, polarizability, and chemical hardness and softness, which are important for understanding intermolecular forces and reactivity.

Reactivity Indices: Using concepts like Fukui functions and local softness to predict the most reactive sites in the molecule for electrophilic and nucleophilic attacks.

While specific DFT studies on this compound are not widely reported, DFT has been used for conformational analysis of related benzodioxaphosphinan-4-ones, demonstrating its utility in studying similar ring systems.

In Silico Modeling for Chemical Property Prediction and Virtual Screening

In silico modeling encompasses a wide range of computational techniques used to predict the properties of molecules and to screen large libraries of compounds for potential biological activity. These methods are crucial in the early stages of drug discovery to prioritize compounds for synthesis and experimental testing.

For this compound and its derivatives, in silico modeling can be used to predict a variety of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa, which are important for drug absorption and distribution.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion properties are critical for determining the pharmacokinetic profile of a drug candidate. Various computational models can predict these properties. nih.gov

Toxicity Prediction: In silico models can flag potential toxic liabilities of a compound early in the drug discovery process.

Virtual screening is a key application of in silico modeling where large databases of chemical compounds are computationally screened against a biological target. nih.govresearchgate.net This can be done through ligand-based methods, which search for compounds similar to known active molecules, or structure-based methods, which use docking to identify compounds that fit well into the target's binding site. Given its chemical structure, this compound could serve as a scaffold for building virtual libraries of derivatives that can then be screened against various therapeutic targets.

Data Table: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol sigmaaldrich.com
IUPAC Name This compound
CAS Number 22791-64-6 sigmaaldrich.com
SMILES NC1=CC(COCO2)=C2C=C1 sigmaaldrich.com
InChI Key MUSIFRYVOVSNMY-UHFFFAOYSA-N sigmaaldrich.com

Advanced Applications of 4h 1,3 Benzodioxin 6 Amine Derivatives in Chemical Science

Role in Supramolecular Chemistry and Self-Assembly Processes

The structural framework of 4H-1,3-benzodioxin-6-amine provides a platform for the design of molecules capable of participating in supramolecular chemistry and self-assembly. The benzodioxane moiety can engage in non-covalent interactions, such as π-π stacking, which are fundamental to the construction of larger, ordered structures. researchgate.net For instance, studies on related benzodioxane structures, like (R)-1,4-benzodioxane 2-carboxylic acid, have demonstrated their ability to form supramolecular assemblies through hydrogen-bonded dimers. researchgate.net

Furthermore, the amino group on the 4H-1,3-benzodioxin ring is a key functional handle for introducing other molecular recognition motifs. A notable example is the synthesis of p-arylazo-substituted calix newdrugapprovals.orgarenes using 6-amino-1,3-benzodioxin. acs.org Calixarenes are well-established host molecules in supramolecular chemistry, capable of forming inclusion complexes with various guest molecules. The incorporation of the benzodioxin amine unit into a calixarene (B151959) structure highlights its potential in creating new receptors with tailored binding properties. While direct studies on the self-assembly of this compound itself are not extensively documented, the inherent properties of its core structure and the ability to functionalize the amine group make it a promising building block for the development of novel supramolecular systems.

Exploration in Material Science for Novel Functional Materials

Derivatives of this compound have shown significant promise in the field of material science, particularly in the development of organic electronics. A key application is in the fabrication of high-performance deep-blue organic light-emitting diodes (OLEDs). researchgate.net

Researchers have synthesized phenanthroimidazole derivatives incorporating a benzodioxin-6-amine-styryl-triphenylamine structure. These materials act as emitters in the OLED device. The inclusion of the benzodioxin-6-amine moiety contributes to the desirable photophysical and electrochemical properties of the resulting materials. These compounds exhibit high glass transition temperatures, indicating good thermal stability, which is a crucial factor for the longevity and performance of OLED devices. researchgate.net A non-doped device utilizing a carbazole (B46965) host with a benzodioxin-6-amine derivative as the emitter has demonstrated impressive performance metrics, including high brightness and efficiency, producing a deep-blue emission. researchgate.net This research underscores the potential of this compound derivatives in creating advanced functional materials for optoelectronic applications.

Device ComponentMaterial TypeKey Finding
Emitterbenzodioxin-6-amine-styryl-triphenylamineContributes to high thermal stability and efficient deep-blue emission in OLEDs. researchgate.net
HostCarbazoleWhen used with the benzodioxin-6-amine emitter, it leads to high brightness and external quantum efficiency. researchgate.net

Development as Ligands in Catalysis

The amine functionality of this compound makes it an attractive candidate for development as a ligand in catalysis, particularly in asymmetric synthesis where chiral ligands are essential for controlling stereoselectivity. Chiral amines are widely used as ligands for metal catalysts in a variety of enantioselective reactions. d-nb.infoekb.eg The development of novel chiral ligands is a continuous effort in synthetic organic chemistry to improve the efficiency and selectivity of catalytic processes. scu.edu.cn

While specific applications of this compound as a ligand are still emerging, related structures have demonstrated catalytic utility. For example, derivatives of 1,4-benzodioxin (B1211060) have been used in the synthesis of compounds with potential biological activity. scielo.br The rigid benzodioxin backbone combined with the coordinating amine group can provide a well-defined chiral environment around a metal center, which is a key principle in the design of effective asymmetric catalysts. The synthesis of enantiopure vicinal amino alcohols, for instance, relies heavily on the use of chiral ligands to control the stereochemical outcome of the reaction. d-nb.info The potential for creating a library of chiral ligands based on the this compound scaffold presents an opportunity for future research in asymmetric catalysis.

Application as Intermediates in Complex Organic Synthesis

One of the most significant and well-documented applications of this compound derivatives is their role as key intermediates in the synthesis of important pharmaceutical compounds. The protected benzodioxin ring serves as a stable precursor to a catechol functionality, which is present in a number of biologically active molecules.

A prominent example is the synthesis of Vilanterol, a long-acting β2-adrenergic receptor agonist used in the treatment of respiratory diseases. google.com A crucial intermediate in the synthesis of Vilanterol is (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. newdrugapprovals.orggoogle.comhovione.com This intermediate is prepared from derivatives of this compound and allows for the stereoselective construction of the final drug molecule. google.comgoogleapis.com

Another important application is in the synthesis of Perampanel, an antiepileptic drug. cphi-online.comnewdrugapprovals.org The intermediate 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone, which is derived from a 4H-1,3-benzodioxin structure, is a key building block in the construction of the Perampanel molecule. newdrugapprovals.orgcphi-online.com The use of these benzodioxin-based intermediates is advantageous as they are often crystalline solids, which facilitates purification, and the protecting group can be removed under specific conditions late in the synthetic sequence. google.com

The following table summarizes the key intermediates derived from the 4H-1,3-benzodioxin scaffold and their corresponding final drug products.

Intermediate CompoundFinal Drug Product
(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-oneVilanterol newdrugapprovals.orggoogle.comhovione.com
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanonePerampanel newdrugapprovals.orgcphi-online.com
(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanolVilanterol google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.